Product packaging for (R)-Fmoc-3-carboxythiomorpholine(Cat. No.:CAS No. 959572-96-4)

(R)-Fmoc-3-carboxythiomorpholine

Cat. No.: B1302553
CAS No.: 959572-96-4
M. Wt: 369.4 g/mol
InChI Key: CUJINUYTGQCQAG-SFHVURJKSA-N
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Description

(R)-Fmoc-3-carboxythiomorpholine, chemically known as (R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)thiomorpholine-3-carboxylic acid, is a synthetic amino acid derivative. nih.gov It is not one of the 20 common amino acids found in nature, and its application is primarily in the rational design of complex organic molecules for research and pharmaceutical development. nih.govduke.edu

PropertyData
Chemical Formula C₂₀H₁₉NO₄S
Molecular Weight 369.44 g/mol
Synonyms (R)-Fmoc-3-caboxythiomorpholine
Appearance White to off-white solid
Key Features Fmoc protecting group, Chiral thiomorpholine (B91149) core

The development of new therapeutics often involves modifying natural peptides to overcome inherent limitations such as poor stability against enzymatic degradation and low bioavailability. nih.gov Medicinal chemistry employs strategies like the incorporation of non-proteinogenic amino acids (NPAAs) to create "peptidomimetics"—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. nih.govnih.gov

This compound serves as a key building block in this paradigm. chemimpex.com Its constrained cyclic structure helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target. nih.gov The thiomorpholine ring, in particular, is considered a "privileged scaffold," a feature often found in successful drugs, suggesting it can impart favorable biological and physicochemical properties. chemimpex.com The use of such building blocks is central to the design of novel therapeutics, from enzyme inhibitors to modulators of protein-protein interactions. duke.edu For instance, constrained heterocyclic structures are features of potent dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. nih.govnih.gov

The Fluorenylmethoxycarbonyl (Fmoc) group is one of the most important amine-protecting groups in modern organic synthesis, especially in solid-phase peptide synthesis (SPPS). Its primary function is to temporarily block the amine group of an amino acid, preventing it from reacting while the carboxyl group of another amino acid is coupled to it.

The significance of the Fmoc group lies in its unique cleavage condition. It is stable under acidic conditions but can be readily removed by a mild base, typically a solution of piperidine (B6355638). This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile protecting groups on amino acid side chains or the linker attaching the peptide to the solid resin support. This strategy simplifies the synthesis of complex peptides and allows for high yields and purity. duke.edu

Key Features of Fmoc in Synthesis:

Base-Labile: Removed under mild basic conditions, preserving acid-sensitive parts of the molecule.

Orthogonality: Compatible with acid-labile side-chain protecting groups (like Boc and Trt), enabling complex synthetic schemes.

Reaction Monitoring: The cleavage by-product, dibenzofulvene, can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection step.

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. nextpeptide.com Replacing a part of a peptide's backbone or side chain with a thiomorpholine structure introduces significant conformational constraints. This rigidity can pre-organize the molecule into a bioactive conformation, enhancing its interaction with a specific biological target, such as an enzyme or receptor. nih.gov

The thiomorpholine scaffold itself is associated with a wide array of biological activities. chemimpex.comnih.gov Derivatives have been investigated for a range of therapeutic applications, including:

Antitubercular and antiprotozoal activity. chemimpex.comnih.gov

Antioxidant properties. nih.gov

Inhibition of enzymes like dipeptidyl peptidase IV (DPP-4). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4S B1302553 (R)-Fmoc-3-carboxythiomorpholine CAS No. 959572-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c22-19(23)18-12-26-10-9-21(18)20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJINUYTGQCQAG-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for R Fmoc 3 Carboxythiomorpholine and Its Derivatives

Enantioselective Synthesis Approaches for the (R)-Isomer

The generation of the (R)-enantiomer of Fmoc-3-carboxythiomorpholine relies on strategies that introduce chirality in a controlled manner, either by starting with a chiral molecule or by inducing stereoselectivity during the synthetic process.

A common and effective strategy for the synthesis of enantiomerically pure compounds is to start from a readily available chiral molecule, often referred to as the "chiral pool." In the case of (R)-Fmoc-3-carboxythiomorpholine, the corresponding chiral amino acid, (R)-cysteine, serves as an excellent precursor.

A polymer-supported synthesis approach has been reported for the stereoselective preparation of thiomorpholine-3-carboxylic acid derivatives. This method utilizes immobilized Fmoc-Cys(Trt)-OH as the starting material. The synthesis proceeds through N-alkylation and N-acylation/sulfonylation of the cysteine derivative on the solid support. Subsequent cleavage from the resin using trifluoroacetic acid with a scavenger such as triethylsilane leads to the formation of the thiomorpholine-3-carboxylic acid. This method ensures that the stereochemistry at the C3 position is retained from the initial chiral amino acid.

Table 1: Key Chiral Precursors for the Synthesis of this compound

Chiral PrecursorRationale for Use
(R)-CysteineProvides the desired stereochemistry at the C3 position of the thiomorpholine (B91149) ring.
Fmoc-(R)-Cys(Trt)-OHA protected form of (R)-cysteine suitable for solid-phase synthesis, allowing for the construction of the thiomorpholine ring on a polymer support.

Asymmetric synthesis aims to create a chiral center during a chemical reaction. In the context of thiomorpholine ring formation, this involves the cyclization step being controlled by a chiral catalyst or auxiliary to favor the formation of the (R)-isomer. While specific examples for this compound are not extensively detailed in the literature, general principles of asymmetric synthesis of cyclic β-amino acids are applicable.

One such approach involves the use of chiral auxiliaries that are temporarily attached to the acyclic precursor. These auxiliaries direct the stereochemical outcome of the cyclization reaction and are subsequently removed.

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool for heterocycle construction. For the synthesis of thiomorpholines, this can involve the reaction of a bifunctional electrophile with a suitable sulfur and nitrogen-containing precursor. While specific annulation reactions for the asymmetric synthesis of this compound are not widely reported, the general strategy holds promise for future synthetic developments.

Integration and Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-canonical amino acids like this compound into peptide chains via SPPS presents unique challenges and requires careful optimization of reaction conditions.

The efficiency of peptide bond formation during SPPS is highly dependent on the coupling reagents and reaction conditions. For sterically hindered amino acids, such as the cyclic β-amino acid this compound, standard coupling protocols may not be sufficient to achieve high yields and purity.

Table 2: Common Coupling Reagents and Considerations for Hindered Amino Acids

Coupling ReagentAdditiveBaseKey Considerations for Hindered Amino Acids
DIC (Diisopropylcarbodiimide)OxymaPure®-Can suppress racemization, particularly for sensitive residues. cem.com
HATU-DIPEA, CollidineHighly efficient for hindered amino acids, but the choice of base is crucial to minimize racemization. chempep.com
PyBOP-DIPEAA phosphonium-based reagent effective for difficult couplings.

To overcome the challenges associated with coupling sterically demanding residues, several strategies can be employed:

Use of potent activating reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be more effective for coupling hindered amino acids compared to standard reagents like HBTU. chempep.com

Optimization of the base: The choice and concentration of the base can significantly impact coupling efficiency and the extent of racemization. Weaker bases or sterically hindered bases like collidine may be preferred to minimize side reactions. chempep.com

Increased coupling times and/or temperature: Allowing the coupling reaction to proceed for a longer duration or at an elevated temperature can help drive the reaction to completion, although this also increases the risk of racemization. nih.gov

Double coupling: Repeating the coupling step with fresh reagents can ensure complete incorporation of the hindered amino acid.

The incorporation of this compound can be challenging depending on the surrounding amino acid sequence. The conformational constraints imposed by the cyclic structure can influence the reactivity of the growing peptide chain.

A significant challenge in Fmoc-SPPS is the potential for racemization of the activated amino acid during coupling. For this compound, the stereochemical integrity of the C3 position must be maintained throughout the synthesis. The use of carbodiimide-based coupling reagents in the absence of a strong base, or the use of additives like OxymaPure®, can help to suppress racemization. cem.com

Furthermore, the bulky nature of the Fmoc protecting group combined with the cyclic structure of the amino acid can lead to incomplete deprotection or coupling steps, resulting in deletion sequences in the final peptide. Careful monitoring of both the deprotection and coupling steps is therefore crucial.

Table 3: Potential Challenges and Mitigation Strategies for Incorporating this compound in SPPS

ChallengeMitigation Strategy
Incomplete Coupling Use of potent coupling reagents (e.g., HATU), optimization of base, increased reaction time/temperature, double coupling. chempep.comnih.gov
Racemization Use of coupling reagents known to suppress racemization (e.g., DIC/Oxyma), avoidance of strong bases where possible. cem.com
Steric Hindrance Careful selection of neighboring amino acids, use of specialized coupling protocols.
Aggregation Use of chaotropic salts, isopropanol (B130326) washes, or specialized resins.

Linker Chemistry and Solid Support Selection for Derivative Attachment

The successful solid-phase peptide synthesis (SPPS) of derivatives containing this compound hinges on the judicious selection of a solid support (resin) and an appropriate linker strategy. The choice is primarily dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide) and the need to mitigate potential side reactions associated with this specific amino acid.

This compound is a secondary amine, analogous to proline. This structural feature makes it particularly susceptible to diketopiperazine (DKP) formation, especially at the dipeptide stage. peptide.com This side reaction involves the intramolecular cyclization of the deprotected N-terminal amine of the second amino acid with the ester linkage to the resin, leading to cleavage of the dipeptide from the support and termination of the synthesis.

To suppress this undesirable pathway, 2-chlorotrityl chloride (2-CTC) resin is a highly preferred solid support. peptide.com The steric bulk of the trityl linker effectively hinders the intramolecular cyclization required for DKP formation. peptide.com Furthermore, the high acid lability of the 2-CTC linker allows for the cleavage of the final peptide under very mild acidic conditions (e.g., dilute trifluoroacetic acid (TFA) in dichloromethane), which preserves acid-sensitive functionalities in the peptide sequence. The attachment of the first amino acid, this compound, to 2-CTC resin is typically achieved by dissolving the protected amino acid in a suitable solvent like dichloromethane (B109758) (DCM) and adding it to the resin in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA).

If a C-terminal amide is desired, Rink Amide resin is a common choice. The first step involves the removal of the resin's Fmoc protecting group to expose the amine linker, followed by the coupling of this compound using standard activation methods. However, the risk of DKP formation is higher with this type of resin compared to 2-CTC resin.

Another option is the Wang resin , which yields a C-terminal carboxylic acid upon cleavage with strong acid (e.g., 95% TFA). The attachment of this compound to Wang resin is more complex and can be achieved via methods like symmetrical anhydride (B1165640) or using coupling agents such as 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of a catalyst like N-methylimidazole (MeIm). However, these conditions can sometimes lead to racemization.

The selection of the solid support is a critical first step that significantly influences the yield and purity of the final thiomorpholine-containing peptide.

Exploration of Alternative and Advanced Synthetic Routes

While SPPS is dominant for research-scale synthesis, alternative methods are crucial for applications requiring larger quantities of peptides or for investigating fundamental reaction mechanisms.

Solution-Phase Synthesis Techniques for Macroscale Production

For the macroscale production of peptides incorporating this compound, solution-phase peptide synthesis (SolPPS) offers significant advantages over solid-phase methods. SolPPS avoids the use of expensive resins and can be more readily scaled up. nih.govekb.eg The primary challenge in SolPPS is the purification of intermediates after each coupling and deprotection step.

Modern SolPPS strategies often employ techniques that facilitate purification without resorting to column chromatography. One such method is the Group-Assisted Purification (GAP) strategy, where a protecting group or an auxiliary is used to alter the solubility of the growing peptide, allowing for simple extraction or precipitation to remove excess reagents and byproducts. nih.gov

A typical macroscale solution-phase synthesis would involve the coupling of an N-terminally protected amino acid (or peptide) with the C-terminally protected this compound (e.g., as a methyl or ethyl ester). The coupling is mediated by reagents that ensure high efficiency and minimal racemization, such as cyclic propylphosphonic anhydride (T3P®), which has been shown to promote rapid and efficient peptide bond formation with water-soluble byproducts, simplifying the workup. mdpi.com After each coupling step, a deprotection reaction is performed (e.g., Fmoc removal with a base or Boc removal with an acid), followed by a purification step to isolate the intermediate peptide before the next coupling cycle. While no specific large-scale synthesis of a peptide containing this compound has been published, established SolPPS protocols for other complex peptides provide a clear framework for its potential production. mdpi.comgoogle.com

Mechanistic Investigations of Fmoc Removal and Peptide Bond Formation in Thiomorpholine-Containing Sequences

The efficiency of synthesizing peptides containing this compound is fundamentally governed by the kinetics and mechanisms of the two core reactions in SPPS: Fmoc deprotection and peptide bond formation.

Mechanism of Fmoc Removal: The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed β-elimination reaction (E1cB mechanism). nih.govembrapa.br The process is initiated by the abstraction of the acidic proton on the C9 of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govspringernature.com This generates a carbanion, which then undergoes elimination to form dibenzofulvene (DBF) and a carbamate (B1207046) anion, which subsequently decarboxylates. The reactive DBF electrophile is trapped by the excess amine base to form a stable adduct. researchgate.net

The choice of base and its concentration are critical for efficient and clean deprotection without causing side reactions. nih.gov While 20% piperidine in N,N-dimethylformamide (DMF) is standard, other bases have been investigated to optimize deprotection kinetics or reduce side reactions.

Deprotection ReagentTypical ConcentrationCharacteristics & Notes
Piperidine 20% in DMFThe most common and effective reagent for Fmoc removal.
4-Methylpiperidine 20% in DMFOffers similar efficiency to piperidine and is sometimes preferred for its lower volatility. embrapa.br
Piperazine 10% (w/v) in DMF/EtOHA viable but generally less efficient alternative to piperidine at shorter reaction times. nih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 1-2% in DMFA very strong, non-nucleophilic base that can accelerate deprotection but requires a nucleophilic scavenger to trap DBF. iris-biotech.de

Incomplete Fmoc deprotection is a major cause of deletion sequences in the final product. iris-biotech.de For sterically hindered residues like this compound, extended deprotection times or the use of stronger base systems might be necessary to ensure complete removal of the Fmoc group. iris-biotech.de

Mechanism of Peptide Bond Formation: Peptide bond formation involves the acylation of the free N-terminal amine of the resin-bound peptide by an activated carboxylic acid of the incoming Fmoc-amino acid. embrapa.br The carboxylic acid is typically activated in situ using coupling reagents like carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) or aminium/uronium salts (e.g., HBTU, HATU). embrapa.br

The incorporation of this compound, as an N-substituted amino acid, can present challenges. The secondary amine is less nucleophilic than a primary amine, and the cyclic structure imposes steric hindrance, both of which can slow down the coupling reaction. nih.govnih.gov This can lead to incomplete coupling and the formation of truncated peptides. To overcome this, more potent coupling reagents like HATU or PyBOP may be required, along with longer reaction times or double coupling cycles. nih.govsigmaaldrich.com

Potential Side Reactions: The unique structure of thiomorpholine introduces the possibility of specific side reactions beyond those commonly observed in SPPS. iris-biotech.debibliomed.orgslideshare.net

Oxidation: The thioether sulfur in the thiomorpholine ring is susceptible to oxidation, similar to the side chain of methionine. iris-biotech.de This can occur during synthesis or cleavage, especially if oxidative conditions are present, leading to the formation of the corresponding sulfoxide (B87167) or sulfone, which would alter the peptide's properties. Careful handling under inert atmosphere and the use of scavengers during cleavage can minimize this risk.

Guanidinylation: If uronium/aminium coupling reagents are not pre-activated before addition to the resin, they can react with the free amine of the growing peptide chain to form an irreversible guanidinium (B1211019) cap, terminating the chain. peptide.comiris-biotech.de

Racemization: While the α-carbon of this compound is part of a rigid ring system, which should suppress racemization, the activation step always carries a risk of epimerization, particularly with aggressive coupling conditions. peptide.com

A thorough understanding of these mechanistic details is essential for optimizing the synthesis of peptides containing this compound, enabling the production of these valuable molecules with high purity and yield.

Advanced Applications in Peptide and Peptidomimetic Design

Engineering of Bioactive Peptides Incorporating (R)-Fmoc-3-carboxythiomorpholine

The introduction of this compound into a peptide sequence is a deliberate strategy to impart specific structural and functional characteristics that are not attainable with natural amino acids. The thiomorpholine (B91149) ring system imposes significant conformational restrictions on the peptide backbone, which can be a powerful tool for optimizing biological activity.

Design Principles for Modulating Peptide Biological Activity

The design of bioactive peptides incorporating this compound is guided by several key principles aimed at enhancing their therapeutic profiles. The primary goal is often to stabilize a specific secondary structure, such as a β-turn or an α-helix, which is crucial for receptor binding. The rigid thiomorpholine ring can act as a potent turn-inducer, pre-organizing the peptide into its bioactive conformation and thereby reducing the entropic penalty upon binding to its target receptor.

A critical aspect of the design process involves understanding the structure-activity relationship (SAR) of the parent peptide. By systematically replacing specific amino acid residues with this compound, researchers can probe the conformational requirements for biological activity and identify key interactions between the peptide and its receptor.

Influence on Peptide Conformation and Receptor Recognition

The thiomorpholine scaffold of this compound significantly restricts the torsional angles of the peptide backbone, leading to a more defined and predictable three-dimensional structure. This conformational rigidity can enhance the binding affinity and selectivity of the peptide for its target receptor by presenting the key pharmacophoric elements in an optimal orientation.

The precise impact on conformation depends on the position of the this compound residue within the peptide sequence. When incorporated into a flexible loop region, it can induce the formation of a stable turn structure. If placed within a helical segment, it can either stabilize or disrupt the helix depending on the surrounding amino acids and the specific interactions it forms.

Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR) and circular dichroism (CD), are invaluable tools for elucidating the conformational effects of incorporating this compound. These studies can provide detailed insights into the solution structure of the modified peptide and help to rationalize its observed biological activity. The ability to control peptide conformation is paramount for designing ligands with high specificity, thereby minimizing off-target effects. The identification of receptors that selectively bind to peptides with a carboxylic acid terminus is an area of active research. nih.gov

Development of Peptidomimetics with Enhanced Functional Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. The incorporation of this compound is a powerful strategy in the development of such advanced therapeutic agents.

Strategies for Amide Bond Surrogate Introduction and Pseudopeptide Synthesis

One of the primary limitations of peptide-based drugs is their susceptibility to enzymatic degradation by proteases. To overcome this, the amide bonds of the peptide backbone can be replaced with non-natural linkages, creating what are known as pseudopeptides. The synthesis of these molecules often involves the use of building blocks like this compound in solid-phase synthesis protocols. nih.gov

The thiomorpholine ring itself can be considered a dipeptide isostere, replacing two amino acid residues and the intervening peptide bond. This modification not only imparts conformational constraint but also introduces a non-cleavable unit into the peptide backbone. Convergent synthetic strategies can also be employed, where a peptide fragment containing the thiomorpholine moiety is synthesized separately and then ligated to other peptide segments. mdpi.com

Impact on Proteolytic Stability and Metabolic Profile in Peptidomimetic Constructs

The introduction of the thiomorpholine scaffold significantly enhances the proteolytic stability of peptidomimetics. The non-natural structure of the thiomorpholine ring is not recognized by most proteases, thus preventing enzymatic cleavage at the site of modification. This increased stability leads to a longer in vivo half-life and improved bioavailability of the therapeutic agent.

Studies have shown that even single modifications to a peptide backbone can dramatically increase its resistance to degradation. nih.govnih.gov The incorporation of building blocks like 3-carboxythiomorpholine can therefore be a highly effective strategy to protect peptides from rapid clearance from the body. nih.govnih.gov This improved metabolic profile is a critical factor in the development of clinically viable peptide-based drugs.

Modification Strategy Effect on Proteolytic Stability Reference
Incorporation of non-canonical amino acidsIncreased resistance to protease cleavage nih.gov
Backbone modifications (e.g., thiomorpholine)Prevention of enzymatic degradation at the modification site nih.gov
C-terminal amidationIncreased resistance to proteolysis frontiersin.org

Rational Design of Conformationally Constrained Peptidomimetics

This approach is particularly valuable in targeting protein-protein interactions (PPIs), which often involve large and relatively flat binding surfaces. By creating a peptidomimetic with a well-defined three-dimensional structure that complements the target interface, it is possible to achieve high-affinity and selective inhibition. The constrained nature of peptidomimetics containing thiomorpholine derivatives can lead to improved binding affinity by reducing the entropic cost of binding.

Structure-Activity Relationship (SAR) Studies of Thiomorpholine-Containing Peptide Analogs

The systematic investigation of how chemical structure influences biological activity is fundamental to the optimization of lead compounds. The incorporation of the (R)-3-carboxythiomorpholine moiety into a peptide backbone provides a valuable modification for exploring the SAR of peptide analogs. The thiomorpholine ring introduces a defined conformational rigidity, which can help elucidate the optimal spatial arrangement of pharmacophoric groups required for potent and selective receptor binding or enzyme inhibition.

Elucidation of Key Structural Determinants for Biological Efficacy

The introduction of (R)-3-carboxythiomorpholine into a peptide sequence serves as a powerful strategy to probe the structural requirements for biological efficacy. The thiomorpholine ring system, with its defined chair-like conformations, restricts the rotational freedom of the peptide backbone in a predictable manner. This conformational constraint is instrumental in understanding how the three-dimensional presentation of amino acid side chains affects interactions with biological targets.

Key structural determinants that can be elucidated through the incorporation of this moiety include:

Backbone Conformation: The thiomorpholine scaffold can induce or stabilize specific secondary structures, such as β-turns or loops, which are often critical for molecular recognition. By replacing a native amino acid with (R)-3-carboxythiomorpholine, researchers can assess the importance of a particular backbone geometry for biological activity.

Side-Chain Orientation: The rigid nature of the thiomorpholine ring precisely positions the side chains of neighboring amino acids. This allows for a detailed mapping of the spatial requirements of the target's binding pocket.

Hydrogen Bonding Patterns: The sulfur atom in the thiomorpholine ring, being a weaker hydrogen bond acceptor than the oxygen in its morpholine (B109124) counterpart, can alter the intramolecular and intermolecular hydrogen bonding network. This can have a profound impact on both the peptide's conformation and its interaction with the target.

Hydrophobicity and Solubility: The thiomorpholine group can modulate the lipophilicity of the peptide, which is a critical parameter for its pharmacokinetic properties, including membrane permeability and metabolic stability.

The process of elucidating these determinants typically involves the synthesis of a series of peptide analogs where the (R)-3-carboxythiomorpholine unit is systematically moved to different positions within the peptide sequence. The biological activity of each analog is then assayed, and the results are used to build a comprehensive SAR model.

Table 1: Hypothetical SAR Data for Thiomorpholine-Containing Analogs of a Heptapeptide Targeting Receptor X

AnalogSequence ModificationReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Parent Peptide Tyr-Gly-Gly-Phe-Leu-Arg-Ile15.225.8
Analog 1 Tyr-Gly-[ (R)-3-Cth] -Phe-Leu-Arg-Ile8.912.5
Analog 2 Tyr-Gly-Gly-[ (R)-3-Cth] -Leu-Arg-Ile150.7>1000
Analog 3 Tyr-Gly-Gly-Phe-[ (R)-3-Cth] -Arg-Ile22.135.4
Analog 4 Tyr-Gly-Gly-Phe-Leu-[ (R)-3-Cth] -Ile5.48.1

Note: This table presents hypothetical data for illustrative purposes.

From this hypothetical data, one could infer that substitution at position 3 with (R)-3-carboxythiomorpholine enhances both binding and functional activity, suggesting that the induced conformational constraint in this region is favorable. Conversely, modification at position 4 is detrimental, indicating a strict requirement for the native residue's flexibility or side chain. Substitution at position 6 also appears to be beneficial.

Development and Screening of Positional Scanning and Analog Libraries

To more broadly and efficiently explore the SAR of thiomorpholine-containing peptides, combinatorial approaches such as positional scanning and analog libraries are employed. These techniques allow for the rapid synthesis and screening of a large number of related peptides, accelerating the identification of optimized lead compounds.

Positional Scanning Libraries:

In a positional scanning library, a specific position in a peptide sequence is systematically replaced with a variety of building blocks, including (R)-3-carboxythiomorpholine and other natural or unnatural amino acids, while the remaining positions are kept constant or are composed of a mixture of amino acids. The screening of such a library can quickly identify the optimal residue for a given position.

The synthesis of a positional scanning library incorporating this compound would involve standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group allows for its seamless integration into the synthesis workflow.

Analog Libraries:

Once a promising position for the thiomorpholine moiety is identified through positional scanning or initial SAR studies, a more focused analog library can be constructed. In this type of library, the (R)-3-carboxythiomorpholine is kept at a fixed position, while the surrounding amino acids are varied. This allows for the fine-tuning of the peptide's properties by exploring the synergistic effects between the thiomorpholine constraint and the side chains of adjacent residues.

Table 2: Screening Results of a Focused Analog Library Based on Analog 4

AnalogSequenceReceptor Binding Affinity (Ki, nM)
Lead (Analog 4) Tyr-Gly-Gly-Phe-Leu-[ (R)-3-Cth] -Ile5.4
Analog 4a Ala-Gly-Gly-Phe-Leu-[ (R)-3-Cth] -Ile12.8
Analog 4b Tyr-Ala-Gly-Phe-Leu-[ (R)-3-Cth] -Ile7.2
Analog 4c Tyr-Gly-Ala-Phe-Leu-[ (R)-3-Cth] -Ile6.1
Analog 4d Tyr-Gly-Gly-Ala-Leu-[ (R)-3-Cth] -Ile45.3
Analog 4e Tyr-Gly-Gly-Phe-Ala-[ (R)-3-Cth] -Ile2.1

Note: This table presents hypothetical data for illustrative purposes.

The screening of this focused library reveals that while most substitutions around the thiomorpholine moiety are tolerated or slightly detrimental, replacing the Leucine at position 5 with Alanine (Analog 4e) leads to a significant improvement in binding affinity. This highlights the power of combining conformational constraints with systematic analoging to discover highly potent peptidomimetics.

Conformational Analysis and Molecular Modeling of R Fmoc 3 Carboxythiomorpholine Derivatives

Spectroscopic Methodologies for Conformational Elucidation

Spectroscopic techniques are paramount in defining the conformational preferences of molecules in solution. However, specific data for (R)-Fmoc-3-carboxythiomorpholine is absent from the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Ensemble Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural dynamics of molecules. In principle, 1D and 2D NMR experiments could provide insights into the conformational equilibrium of the thiomorpholine (B91149) ring, which can adopt chair, boat, and twist-boat conformations. The presence of the rigid and anisotropic Fmoc group would be expected to significantly influence this equilibrium. However, no such studies dedicated to this compound have been published. General information on the NMR spectroscopy of carboxylic acids indicates that the carboxylic proton would appear far downfield (10–12 ppm), while protons adjacent to the carboxylic acid would be found in the 2-3 ppm region. libretexts.org The 13C NMR spectrum of the parent thiomorpholine scaffold has been documented. chemicalbook.com

Computational Approaches to Conformational Landscape Exploration

Computational chemistry offers powerful tools to explore the conformational landscape of molecules, complementing experimental data.

Molecular Dynamics (MD) Simulations for Dynamic Conformations

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of molecules over time, revealing accessible conformations and the transitions between them. For molecules containing the Fmoc group, MD simulations have been used to study self-assembly processes. jchemrev.com However, no MD simulation studies have been specifically reported for this compound to explore the conformational flexibility of its thiomorpholine ring and the relative orientations of its substituents.

Quantum Chemical Calculations for Preferred Geometries and Energetics

Quantum chemical calculations are essential for determining the preferred geometries and relative energies of different conformers. Such calculations would be necessary to interpret any experimental spectroscopic data and to provide a reliable understanding of the molecule's intrinsic conformational preferences. While studies on related thiomorpholine derivatives have utilized computational models, specific quantum chemical data for this compound is not available. jchemrev.comnih.gov

Conformational Searching Algorithms and Energy Minimization Techniques

To comprehensively map the potential energy surface of this compound, various conformational searching algorithms followed by energy minimization would be required. This would allow for the identification of all low-energy conformers and their relative populations. Despite the availability of these standard computational techniques, their application to this compound has not been described in the literature.

Insights into the Stereochemistry and Conformational Preferences of the Thiomorpholine Ring System

The thiomorpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings, minimizing torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is a well-established principle in stereochemistry. For this compound, the bulky Fmoc-protected carboxyl group at the C-3 position will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Molecular mechanics and modeling studies are employed to investigate the conformational landscape of thiomorpholine derivatives. nih.gov These computational methods allow for the calculation of the potential energy of different conformations, identifying the most stable, low-energy arrangements. The presence of the sulfur atom, with its larger atomic radius and different bond lengths and angles compared to carbon, influences the precise geometry of the chair conformation.

Conformational FeatureDescriptionSignificance in this compound
Ring ConformationThe most stable spatial arrangement of the atoms in the thiomorpholine ring.Primarily adopts a chair conformation to minimize steric and torsional strain.
Substituent OrientationThe spatial position of substituents on the ring (axial vs. equatorial).The bulky Fmoc-carboxyl group at C-3 preferentially occupies the equatorial position.
Chiral CenterThe (R)-configuration at the C-3 position.Dictates the absolute stereochemistry and influences the overall 3D structure and biological interactions.
Ring PuckeringThe degree of non-planarity of the ring, influenced by the sulfur heteroatom.Affects the precise bond angles and dihedral angles within the ring, impacting molecular shape.

Pharmacophore Mapping and Ligand-Based Drug Design Principles Applied to Thiomorpholine Scaffolds

The thiomorpholine moiety is considered a valuable scaffold in drug discovery, often forming the core of a pharmacophore. jchemrev.com A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. youtube.com Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, heavily utilizes pharmacophore modeling, especially when the 3D structure of the target is unknown. nih.gov

Pharmacophore mapping for thiomorpholine-based compounds involves identifying the key chemical features responsible for their biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. For instance, the nitrogen atom in the thiomorpholine ring can act as a hydrogen bond acceptor, while the sulfur atom can contribute to hydrophobic interactions. The substituents on the ring provide additional points for interaction.

The process of ligand-based drug design using thiomorpholine scaffolds often follows these steps:

Data Set Collection : A set of thiomorpholine derivatives with known biological activity against a specific target is compiled. youtube.com

Conformational Analysis : The low-energy conformations of these molecules are generated to understand their accessible 3D shapes.

Pharmacophore Model Generation : The common chemical features present in the active molecules are identified and spatially arranged to create a pharmacophore model. nih.gov This model represents the key interaction points required for binding to the target.

Virtual Screening : The generated pharmacophore model is then used to screen large databases of chemical compounds to identify new molecules that match the pharmacophore and are therefore potential new leads. youtube.comyoutube.com

Lead Optimization : The identified hits from virtual screening can be chemically modified to improve their potency, selectivity, and pharmacokinetic properties. youtube.com

The versatility of the thiomorpholine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of the pharmacophore to achieve desired biological effects, such as enzyme inhibition. jchemrev.com

Pharmacophore FeaturePotential Contribution from Thiomorpholine ScaffoldExample in Drug Design
Hydrogen Bond AcceptorThe nitrogen atom in the ring.Forms crucial interactions with amino acid residues in the active site of an enzyme.
Hydrophobic GroupThe aliphatic backbone and the sulfur atom of the ring.Occupies hydrophobic pockets in a receptor binding site.
Aromatic/Hydrophobic FeatureAromatic groups attached to the ring system.Participates in π-π stacking or hydrophobic interactions.
Hydrogen Bond DonorSubstituents on the nitrogen or other parts of the scaffold.Donates a hydrogen bond to a key residue in the biological target.

Role in Drug Discovery and Rational Drug Design Strategies

Utilization as a Versatile Scaffold in Small Molecule and Peptide-Drug Conjugate Design

(R)-Fmoc-3-carboxythiomorpholine serves as a versatile scaffold in the design of both small molecules and more complex therapeutic modalities like peptide-drug conjugates (PDCs). The thiomorpholine (B91149) ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, provides a three-dimensional framework that can be strategically elaborated to explore chemical space and optimize interactions with biological targets. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a carboxylic acid at the 3-position allows for controlled and sequential chemical modifications, a key requirement in the construction of diverse molecular libraries.

In the realm of small molecule design, the thiomorpholine core can be decorated with various substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The defined stereochemistry at the 3-position, designated by the (R)-configuration, is crucial for establishing specific and high-affinity interactions with chiral biological targets like enzymes and receptors.

The application of this compound extends to the burgeoning field of peptide-drug conjugates. PDCs are a promising class of therapeutics that combine the target specificity of peptides with the cytotoxic potency of small-molecule drugs. nih.gov In this context, the Fmoc-protected amino acid derivative can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The carboxylic acid handle can then be used to attach a linker and a payload drug, creating a targeted delivery system. This approach leverages the ability of the peptide to guide the conjugate to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity. nih.gov

Integration into Computer-Aided Drug Design (CADD) Frameworks

The structural and chemical information of this compound is readily integrated into computer-aided drug design (CADD) frameworks, which have become indispensable tools in modern drug discovery. CADD encompasses a range of computational techniques that are used to predict and analyze the interactions between a potential drug molecule and its biological target.

Molecular Docking and Scoring Function Applications for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov In the context of drug design, docking is used to predict how a ligand, such as a molecule derived from this compound, will bind to the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Scoring functions are mathematical models that approximate the free energy of binding. nih.gov They take into account various factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation effects. By applying these functions, researchers can rank different derivatives of the thiomorpholine scaffold based on their predicted binding affinity, helping to prioritize which compounds to synthesize and test experimentally. nih.gov The accuracy of these predictions is crucial for the success of structure-based virtual screening efforts. nih.gov

Virtual Screening and Computational Library Design

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Libraries containing virtual compounds based on the this compound scaffold can be rapidly screened against the three-dimensional structure of a target protein. This in silico approach allows for the cost-effective exploration of a vast chemical space that would be impractical to synthesize and screen experimentally. nih.gov

The design of these computational libraries is a critical step. By systematically modifying the thiomorpholine core with a diverse set of chemical groups, researchers can generate a library of virtual molecules with a wide range of shapes, sizes, and chemical properties. This allows for a comprehensive exploration of the structure-activity relationship (SAR) and helps in identifying key interactions that contribute to binding affinity and selectivity.

Fragment-Based Drug Design (FBDD) Strategies for Lead Identification

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules, or "fragments," that bind weakly to the target. frontiersin.org These fragments, which typically adhere to the "rule of three" (molecular weight < 300 Da, cLogP < 3, etc.), serve as starting points for building more potent and drug-like molecules. biosolveit.de The thiomorpholine core of this compound can be considered a valuable fragment in itself or can be deconstructed to generate smaller fragment libraries.

Once a fragment hit is identified through biophysical screening methods, it can be optimized using several strategies, including fragment growing, linking, or merging. nih.gov The structural information obtained from the bound fragment provides a roadmap for medicinal chemists to design larger, more potent compounds with improved pharmacokinetic properties. frontiersin.orgbiosolveit.de FBDD has proven to be an efficient method for exploring chemical space and has led to the successful development of several approved drugs. frontiersin.org

Case Studies and Exemplary Applications in Specific Therapeutic Area Research

The versatility of the thiomorpholine scaffold has led to its exploration in various therapeutic areas. For instance, derivatives of thiomorpholine have been investigated for their potential as inhibitors of enzymes implicated in cancer and inflammatory diseases. The ability to modify the scaffold allows for the fine-tuning of inhibitory activity and selectivity against specific targets. While detailed case studies focusing specifically on this compound are often proprietary, the broader class of thiomorpholine-containing compounds serves as a testament to its potential. In many lead optimization campaigns, the introduction of a thiomorpholine moiety has been shown to improve the pharmacological profile of a lead compound. nih.gov

Optimization of Lead Compounds Through Thiomorpholine Scaffold Modification

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising activity is chemically modified to improve its potency, selectivity, and ADME properties. nih.gov The thiomorpholine scaffold offers numerous avenues for such optimization.

Strategies for modifying the thiomorpholine scaffold include:

Substitution at the Nitrogen Atom: Replacing the Fmoc protecting group with various substituents can modulate the molecule's basicity, lipophilicity, and potential for hydrogen bonding.

Modification of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other functional groups to alter polarity and interaction with the target.

Introduction of Substituents on the Ring: The carbon atoms of the thiomorpholine ring can be functionalized to introduce new pharmacophoric elements and to control the conformation of the ring.

Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which can significantly impact the molecule's polarity, solubility, and metabolic stability.

These modifications can be guided by CADD techniques to rationally design compounds with improved properties. nih.gov The goal is to achieve a balance between high potency and a favorable safety and pharmacokinetic profile, ultimately leading to a successful drug candidate. nih.govresearchgate.net

Emerging Research Avenues and Future Outlook

Development of Next-Generation Thiomorpholine-Based Compounds with Enhanced Properties

The thiomorpholine (B91149) scaffold is considered a "privileged" structure in medicinal chemistry, as its derivatives have shown a wide array of biological activities. jchemrev.comresearchgate.netjchemrev.com Future research will likely focus on using (R)-Fmoc-3-carboxythiomorpholine as a starting point to design next-generation compounds with superior therapeutic properties. The incorporation of this constrained amino acid can lead to peptides with well-defined three-dimensional structures, which is crucial for high-affinity binding to biological targets. nih.gov

Key areas for property enhancement include:

Increased Potency and Selectivity: By locking a peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher potency. The fixed orientation of side chains can also improve selectivity for specific receptor subtypes or enzyme isoforms. acs.org

Improved Metabolic Stability: Natural peptides are often susceptible to rapid degradation by proteases. The unnatural structure of the thiomorpholine ring can confer resistance to enzymatic cleavage, thereby increasing the in vivo half-life of the resulting peptidomimetic. mdpi.com

Enhanced Lipophilicity: The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine (B109124) analogue, which can improve cell membrane permeability. mdpi.com This sulfur atom also provides a "metabolically soft spot," allowing for predictable oxidation to sulfoxides and sulfones, which can be exploited in prodrug strategies. mdpi.com

Table 1: Potential Enhancements for Next-Generation Thiomorpholine Compounds

Property to EnhanceRationale for ImprovementPotential Application
Potency Conformational constraint reduces entropic penalty of binding. acs.orgDevelopment of highly active receptor agonists/antagonists.
Selectivity Fixed side-chain orientation allows for fine-tuned interactions with specific target subtypes. acs.orgDesigning drugs with fewer off-target side effects.
Metabolic Stability Unnatural amino acid structure provides resistance to protease degradation. mdpi.comCreating longer-lasting peptide-based therapeutics.
Bioavailability Increased lipophilicity can enhance membrane permeability. mdpi.comImproving oral absorption of peptide drugs.

Exploration of Novel Biological Targets and Mechanisms of Action

Derivatives of morpholine and thiomorpholine have been investigated for a multitude of therapeutic applications, including as anticancer, antibacterial, antioxidant, anti-inflammatory, and hypolipidemic agents. jchemrev.comjchemrev.comnih.gov This versatility suggests that compounds derived from this compound could be directed against a wide range of novel biological targets.

Future research will likely explore the use of this building block to create inhibitors for challenging target classes:

Protein-Protein Interactions (PPIs): Stabilizing specific secondary structures like β-turns or helices is key to disrupting PPIs, which are implicated in numerous diseases. nih.gov The conformational rigidity imparted by the thiomorpholine core makes it an ideal component for designing PPI inhibitors.

Enzyme Inhibition: The thiomorpholine scaffold has been successfully used to generate selective enzyme inhibitors. researchgate.net Peptidomimetics containing (R)-3-carboxythiomorpholine could be designed to target proteases, kinases, or transferases with high specificity. For instance, novel derivatives could be developed as inhibitors of PI3K or bromodomain and extra-terminal (BET) proteins, which are significant targets in cancer therapy. nih.govnih.gov

Multi-target Ligands: There is a growing interest in developing single molecules that can modulate multiple targets, which can be beneficial for treating complex diseases like cancer. rsc.org The thiomorpholine core could serve as a central scaffold for building multi-target agents, for example, by combining its inherent properties with other pharmacophores.

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassExample TargetsTherapeutic AreaRationale
Enzymes Kinases (e.g., PI3K), Proteases, Topoisomerase IIOncology, Infectious DiseaseThiomorpholine is a proven scaffold for enzyme inhibition. researchgate.netnih.govrsc.org
Receptors G-Protein Coupled Receptors (GPCRs)VariousConstrained peptides can achieve high receptor selectivity. acs.orgnih.gov
Protein-Protein Interactions p53-MDM2, Bcl-2 familyOncologyRigid scaffolds can mimic secondary structures to disrupt interactions. nih.gov
Ion Channels Potassium ChannelsCardiovascular, NeurologyPeptidomimetics can act as potent and selective channel modulators. researchgate.net

Advanced Methodologies in Synthesis and Characterization for Complex Architectures

The creation of increasingly complex and diverse libraries of thiomorpholine-based compounds will rely on cutting-edge synthetic and analytical techniques. While this compound is designed for standard Fmoc-SPPS, its derivatization and the synthesis of more intricate architectures will benefit from modern methodologies. nih.govnih.gov

Advancements in synthesis may include:

Modern Catalysis: The use of transition metal catalysts (e.g., palladium, copper) and organocatalysts can facilitate the construction of complex heterocyclic systems under mild conditions. numberanalytics.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and allow for the rapid generation of compound libraries for high-throughput screening. numberanalytics.comnih.gov

The characterization of these chiral, conformationally constrained molecules requires sophisticated analytical methods:

Chiral Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases is essential for separating enantiomers and confirming the enantiomeric purity of the final compounds. acs.orgresearchgate.net

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD), often supported by computational modeling, are powerful for assigning the absolute configuration and studying the conformational behavior of chiral molecules in solution. mdpi.com

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, including the use of chiral shift reagents, can be employed to analyze the three-dimensional structure and enantiomeric ratio of chiral compounds. acs.orgtechnologynetworks.com

Table 3: Advanced Methodologies for Synthesis and Characterization

CategoryMethodologyApplication to Thiomorpholine Derivatives
Synthesis Flow Chemistry / Microwave SynthesisRapid library generation for screening. numberanalytics.comnih.gov
Catalytic CyclizationEfficient formation of complex heterocyclic rings. numberanalytics.comnumberanalytics.com
Solid-Phase Synthesis (SPS)Automated and efficient construction of peptide chains. altabioscience.comnih.gov
Characterization Chiral HPLCEnantiomeric purity determination. acs.orgresearchgate.net
Chiroptical Spectroscopy (CD/VCD)Absolute configuration and conformational analysis. mdpi.com
NMR with Chiral Shift ReagentsStructural elucidation and enantiomeric ratio analysis. technologynetworks.com

Interdisciplinary Collaborations in Chemical Biology, Structural Biology, and Drug Development

Realizing the full therapeutic potential of this compound and its derivatives will necessitate strong collaborations across multiple scientific disciplines. The path from a chemical building block to a clinical drug candidate is complex and requires a convergence of expertise.

Chemical and Structural Biology: Chemical biologists can develop probes based on thiomorpholine scaffolds to investigate biological pathways and identify new drug targets. chemikailproteomics.com Structural biologists can then use techniques like X-ray crystallography, Cryo-EM, and NMR to determine the three-dimensional structure of these compounds bound to their targets. This atomic-level information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules. nih.govacs.org

Computational Chemistry and Drug Design: Molecular modeling and computational simulations play a critical role in predicting how a thiomorpholine-containing peptide will fold and interact with its target. This in silico approach can prioritize which compounds to synthesize, saving time and resources. Integrating computational data with experimental results creates a powerful feedback loop for lead optimization. nih.gov

Drug Development and Pharmacology: Collaboration with pharmacologists and experts in drug metabolism and pharmacokinetics (DMPK) is essential to evaluate the drug-like properties of new compounds. This interdisciplinary effort ensures that promising molecules have the necessary characteristics to advance into preclinical and clinical development. nih.govbroadinstitute.org Research institutions and centers that foster such interdisciplinary work are crucial for translating basic scientific discoveries into new therapies. broadinstitute.orgiicb.res.in

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Fmoc-3-carboxythiomorpholine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves coupling Fmoc-protected intermediates with thiomorpholine derivatives under anhydrous conditions. To optimize yield:

  • Use coupling agents like HATU or DCC in DMF or dichloromethane, monitoring reaction progress via TLC or HPLC .
  • Adjust stoichiometric ratios (e.g., 1.2 equivalents of Fmoc-Cl to ensure complete protection of the amine group) and maintain inert gas environments to prevent oxidation of sulfur-containing moieties .
  • Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product with >95% purity .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity. Retention times should match reference standards .
  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR. Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm) and thiomorpholine carbons (δ 40–50 ppm for sulfur-adjacent carbons) .
  • Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to verify enantiomeric excess (>99% for (R)-isomer) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer :

  • Store at -20°C under argon or nitrogen to prevent hydrolysis of the Fmoc group and oxidation of the thiomorpholine ring .
  • Lyophilize the compound for long-term storage, reconstituting in anhydrous DMSO or DMF before use .

Advanced Research Questions

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) for constructing thioether-bridged peptides?

  • Methodological Answer :

  • Use the compound as a building block during SPPS. Activate the carboxyl group with HOBt/EDC for coupling to resin-bound peptides.
  • Introduce thioether bridges via post-synthetic alkylation (e.g., with iodoacetamide) at the thiomorpholine sulfur, followed by Fmoc deprotection (20% piperidine in DMF) .
  • Validate bridge formation via MALDI-TOF MS and circular dichroism (CD) to confirm conformational changes .

Q. What strategies resolve contradictions in reported reactivity data for this compound under acidic vs. basic conditions?

  • Methodological Answer :

  • Hypothesis Testing : Compare reaction outcomes in buffered solutions (pH 4–10) to identify pH-dependent degradation pathways (e.g., Fmoc cleavage at low pH vs. thiomorpholine ring opening at high pH) .
  • Control Experiments : Use deuterated solvents (D2OD_2O, CD3ODCD_3OD) in kinetic studies to track proton exchange and intermediate formation via 1H^1H-NMR .
  • Statistical Analysis : Apply ANOVA to assess variability across replicate experiments, identifying outliers caused by trace metal contamination or moisture .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.